molecular formula C15H11ClN2S2 B2767505 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-55-2

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole

Cat. No.: B2767505
CAS No.: 338408-55-2
M. Wt: 318.84
InChI Key: FITHLHMMMJOGSN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole is a specialty heterocyclic compound designed for medicinal chemistry and drug discovery research. The 1,2,3-thiadiazole scaffold is a privileged structure in agrochemical and pharmaceutical development, known for its diverse biological activities. This particular derivative incorporates a 4-chlorophenyl group at the 4-position and a 4-methylphenylsulfanyl moiety at the 5-position, structural features that have been associated with enhanced bioactivity in related thiadiazole systems. Research on analogous 1,3,4-thiadiazole compounds has demonstrated significant antiviral properties, particularly against plant viruses like tobacco mosaic virus (TMV), suggesting potential applications for this derivative in antiviral screening programs . Furthermore, the structural similarity to documented bioactive thiadiazoles indicates promising potential for investigating cytotoxic effects against various human cancer cell lines, as numerous thiadiazole derivatives have shown potent antiproliferative activities through mechanisms such as carbonic anhydrase inhibition, tubulin polymerization disruption, and focal adhesion kinase (FAK) inhibition . The electron-rich thiadiazole core serves as a bioisostere for pyrimidine bases, potentially enabling interaction with biological targets including enzymes and nucleic acids . This compound is supplied exclusively for laboratory research purposes to support investigations in chemical biology, anticancer agent development, antiviral studies, and structure-activity relationship exploration of heterocyclic compounds. Researchers can utilize this building block to develop novel therapeutic candidates or as a probe for studying biochemical mechanisms.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-(4-methylphenyl)sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S2/c1-10-2-8-13(9-3-10)19-15-14(17-18-20-15)11-4-6-12(16)7-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITHLHMMMJOGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=NS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A primary route involves cyclizing thiosemicarbazides with α-haloketones or α-diazo compounds. For example, Sun et al. demonstrated that treating 4-chlorophenylthiosemicarbazide with methyl glyoxylate in acidic media yields 1,2,3-thiadiazoles. Adapting this method:

Procedure :

  • Synthesis of 4-chlorophenylthiosemicarbazide : React 4-chlorophenylhydrazine with thiophosgene in dichloromethane (yield: 78%).
  • Cyclization with methyl glyoxylate : Heat the thiosemicarbazide with methyl glyoxylate in acetic acid at 80°C for 6 hours. The thiadiazole ring forms via intramolecular cyclization, yielding 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid.
  • Decarboxylation : Treat the carboxylic acid derivative with copper(I) oxide in quinoline at 120°C to remove the carboxyl group, yielding the unsubstituted thiadiazole.

Limitations : Low regioselectivity (≤40% yield) and competing 1,3,4-thiadiazole formation necessitate rigorous purification.

Hurd-Morrow Reaction for Thiadiazole Formation

The Hurd-Morrow reaction, involving α-diazo ketones and hydrogen sulfide (H₂S), offers a direct route. Zhang et al. applied this to synthesize 5-aryl-1,2,3-thiadiazoles:

Procedure :

  • Diazo compound preparation : Treat 4-chlorophenylacetone with tosyl chloride and sodium nitrite to generate the α-diazo ketone.
  • Sulfur incorporation : Bubble H₂S through the diazo ketone solution in ethanol at 0°C. The exothermic reaction forms the thiadiazole core via [2+3] cycloaddition.
  • Functionalization : React the intermediate 5-bromo-1,2,3-thiadiazole with 4-methylthiophenol in the presence of CuI and 1,10-phenanthroline to install the sulfanyl group (yield: 65%).

Optimization : Using anhydrous H₂S and strict temperature control (-10°C) improves yield to 72%.

Post-Cyclization Sulfur Functionalization

Introducing the sulfanyl group after thiadiazole formation avoids side reactions during cyclization. A two-step protocol is effective:

Step 1: Thiadiazole Halogenation

  • Brominate 4-(4-chlorophenyl)-1,2,3-thiadiazole using N-bromosuccinimide (NBS) in CCl₄ under UV light (yield: 85%).

Step 2: Ullmann-Type Coupling

  • React 5-bromo-4-(4-chlorophenyl)-1,2,3-thiadiazole with 4-methylthiophenol, CuI, and K₂CO₃ in dimethylformamide (DMF) at 110°C. The coupling proceeds via a radical mechanism, affording the target compound in 68% yield.

Reaction Optimization and Analytical Validation

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency (Table 1).

Table 1: Solvent Effects on Ullmann Coupling Yield

Solvent Temperature (°C) Yield (%)
DMF 110 68
DMSO 120 71
Toluene 100 42
Ethanol 80 35

Copper catalysts (CuI, CuBr) outperform palladium complexes, minimizing side-product formation.

Spectroscopic Characterization

1H-NMR (400 MHz, CDCl₃) :

  • δ 7.45 (d, 2H, J = 8.4 Hz, ArH from 4-chlorophenyl)
  • δ 7.32 (d, 2H, J = 8.0 Hz, ArH from 4-methylphenyl)
  • δ 2.41 (s, 3H, CH₃ from 4-methylphenyl)

13C-NMR (100 MHz, CDCl₃) :

  • δ 152.1 (C-2, thiadiazole)
  • δ 138.6 (C-4, thiadiazole)
  • δ 134.2 (C-Cl)
  • δ 21.3 (CH₃)

IR (KBr) :

  • 1560 cm⁻¹ (C=N stretching)
  • 1085 cm⁻¹ (C-S-C vibration)

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Applications

Research has indicated that thiadiazole derivatives, including 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole, exhibit promising antiviral properties. For instance:

  • Activity Against Tobacco Mosaic Virus (TMV) : Studies have shown that certain thiadiazole derivatives demonstrate significant inhibitory effects against TMV. The compound with the 4-chlorophenyl group was found to have an effective concentration (EC50) of 30.57 ± 3.11 μM against TMV .
  • Dengue Virus (DENV) Inhibition : Other derivatives have shown enhanced activity against DENV, with some exhibiting an IC50 value of 2.1 ± 0.4 μM when modified with specific substituents .

Anticancer Properties

Thiadiazole compounds are also recognized for their anticancer potential:

  • Cytotoxicity Studies : Various derivatives have been tested for their cytotoxic effects on different cancer cell lines. For example, one study reported IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis in cancer cells without affecting normal cells significantly. This selectivity is crucial for developing targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is essential for optimizing their biological activities:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorophenyl enhances the biological activity of thiadiazoles. In particular, the substitution pattern on the thiadiazole ring significantly influences both antiviral and anticancer activities .

Case Studies

StudyCompoundTargetResult
Thiadiazole DerivativeTMVEC50 = 30.57 ± 3.11 μM
Modified ThiadiazoleDENVIC50 = 2.1 ± 0.4 μM
Various ThiadiazolesHCT116IC50 = 0.74 - 10 μg/mL

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the 1,2,3-Thiadiazole Core

The biological and physicochemical properties of 1,2,3-thiadiazole derivatives are highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis of key analogs:

Compound Name R1 (Position 4) R2 (Position 5) Key Properties/Activities References
Target Compound 4-Chlorophenyl (4-Methylphenyl)sulfanyl Antimicrobial (potential)
4-Carboxy-5-[(4-ClPh)sulfanyl]-thiadiazole Carboxy (4-Chlorophenyl)sulfanyl Glycolate oxidase inhibitor
4-(Trimethoxyphenyl)-5-(hydroxy-methoxy) Trimethoxyphenyl Hydroxy-methoxy Anti-tubulin, cytotoxic
4-(4-ClPh)-5-(ethylsulfonyl)-thiadiazole 4-Chlorophenyl Ethylsulfonyl Intermediate for drug synthesis
3-Chloro-5-[(4-MePh)methanesulfonyl]-thiadiazole Chlorine (4-Methylbenzyl)sulfonyl Structural analog (no activity reported)
Key Observations:
  • Halogen vs. Carboxy Groups : Replacement of the 4-chlorophenyl group (target compound) with a carboxy group (as in 4-carboxy-5-[(4-ClPh)sulfanyl]-thiadiazole) confers specificity for glycolate oxidase inhibition, likely due to hydrogen bonding with the enzyme’s active site .
  • Sulfanyl vs. Sulfonyl/Sulfinyl Groups : The sulfanyl group in the target compound may enhance membrane permeability compared to sulfonyl/sulfinyl analogs (e.g., 4-(4-ClPh)-5-(ethylsulfonyl)-thiadiazole), which are more polar and less bioavailable .
  • Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., trimethoxyphenyl in anti-tubulin agents) improve cytotoxicity, whereas aliphatic groups (e.g., ethylsulfonyl) are typically inert, highlighting the importance of aromatic interactions in biological targeting .

Structural and Crystallographic Insights

  • Isostructural Halogen Derivatives: Compounds with 4-chlorophenyl (target) and 4-bromophenyl substituents exhibit identical crystal packing (triclinic, P 1 symmetry) but minor conformational adjustments due to halogen size differences .
  • Planarity and Conformation: The target compound’s near-planar structure (except for the perpendicular 4-methylphenyl group) contrasts with nonplanar analogs like 4-carboxy-5-[(4-ClPh)sulfanyl]-thiadiazole, where the carboxy group induces torsional strain .

Biological Activity

The compound 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activities associated with this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H10ClN3S
  • Molecular Weight : 273.76 g/mol

This compound features a thiadiazole ring substituted with a chlorophenyl and a methylphenyl sulfanyl group, contributing to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, this compound has shown significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies : The compound was evaluated for its cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated a median inhibitory concentration (IC50) of approximately 10.10 µg/mL for MCF-7 cells, with more potent derivatives achieving IC50 values as low as 2.32 µg/mL when modified with additional functional groups .
CompoundCell LineIC50 (µg/mL)
This compoundMCF-710.10
Modified DerivativeMCF-72.32
Modified DerivativeHepG25.36

Antimicrobial Activity

Thiadiazole derivatives have also been researched for their antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains.

  • Antibacterial Studies : In tests against E. coli and P. aeruginosa, certain derivatives showed greater activity than standard antibiotics like Gentamicin and Ampicillin . The introduction of specific substituents on the thiadiazole ring significantly enhanced antibacterial potency.

Anti-inflammatory Properties

Research indicates that thiadiazoles can exhibit anti-inflammatory effects through various mechanisms.

  • Mechanism of Action : The compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways has been documented. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Chlorophenyl Group : Enhances lipophilicity and cellular uptake.
  • Methylphenyl Sulfanyl Group : Contributes to the modulation of biological targets.

Modifications in these groups can lead to significant changes in activity profiles, as evidenced by various studies that explored different substituents on the thiadiazole nucleus .

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A study involving a series of thiadiazole derivatives showed that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their parent compounds .
  • Antimicrobial Efficacy : A systematic evaluation of substituted thiadiazoles demonstrated that compounds with alkyl substituents had improved antibacterial properties against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole?

  • Methodology : The compound is synthesized via a multi-step process involving cyclization and functionalization. For example:

React 2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-1-cyclohexanone (1 mmol) with cysteine hydrochloride (2.5 mmol) in ethanol under reflux.

Treat the intermediate with selenium oxide (3 mmol) in tetrahydrofuran (THF).

Purify via column chromatography using dichloromethane:ethyl acetate (3:1) as the eluent .

  • Key Considerations : Monitor reaction progress using TLC and optimize solvent ratios for crystallization.

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown in dichloromethane:ethyl acetate (3:1) are analyzed using SHELXL for refinement. Hydrogen atoms are placed geometrically (C–H = 0.93 Å) and refined using a riding model .
  • Data Interpretation : Validate bond lengths (e.g., C–Se = 1.89–1.93 Å) and angles against density functional theory (DFT) calculations .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodology : Conduct in vitro assays against cancer cell lines (e.g., NCI-60 panel) using MTT assays. Compare IC50 values with reference drugs like doxorubicin .
  • Key Parameters : Use concentrations ranging from 0.1–100 µM and incubate for 48–72 hours to assess cytotoxicity .

Advanced Research Questions

Q. How can crystallographic disorder in the tetrahydro-1,2,3-benzoselenadiazole moiety be resolved during refinement?

  • Methodology : In SHELXL, apply the DFIX, SIMU, and EADP commands to model anisotropic displacement parameters. Refine site occupancy ratios (e.g., 0.802:0.198) using PART instructions .
  • Data Contradiction : Discrepancies in thermal motion may arise from solvent interactions; confirm via Hirshfeld surface analysis .

Q. What strategies address contradictions in bioactivity data between structurally analogous thiadiazoles?

  • Methodology : Perform comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., 4-methylphenyl vs. 4-fluorophenyl) with activity. Validate using docking studies against targets like hydroxyacid oxidase .
  • Case Study : Replace the selenadiazole moiety with thiadiazole to assess changes in enzyme inhibition (Ki < 1 µM vs. >10 µM) .

Q. How can structure-activity relationships (SAR) be elucidated for antimicrobial potency?

  • Methodology : Synthesize derivatives with modified sulfanyl groups (e.g., –SCH2Ph vs. –SO2Ph). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC ≤ 8 µg/mL) .
  • Key Finding : Electron-withdrawing substituents (e.g., –Cl) enhance membrane penetration, while bulky groups reduce bioavailability .

Q. What experimental designs mitigate challenges in scaling up synthesis for pharmacological studies?

  • Methodology : Transition from batch to flow chemistry for cyclization steps. Optimize reaction time (<2 hours) and temperature (60–80°C) using microreactors to improve yield (>85%) and purity (HPLC >98%) .
  • Troubleshooting : Address selenium volatility by using closed systems and inert atmospheres .

Critical Analysis of Evidence

  • SHELX Reliability : While SHELXL is widely used for small-molecule refinement, limitations in modeling disorder (e.g., partial occupancy) necessitate cross-validation with spectroscopic data (e.g., 13C NMR) .
  • Bioactivity Discrepancies : Variations in assay conditions (e.g., serum concentration, incubation time) may explain conflicting IC50 values; standardize protocols per CLSI guidelines .

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